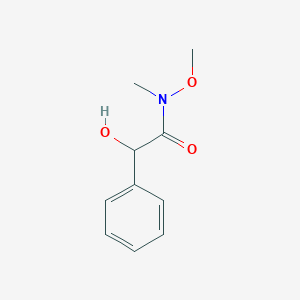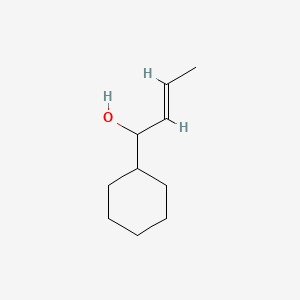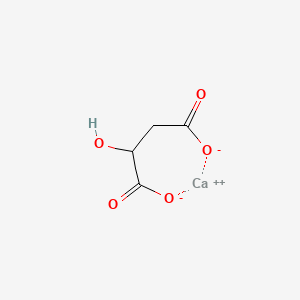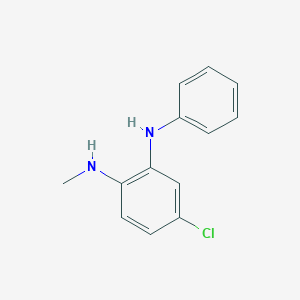
N-Methylfingolimod Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylfingolimod Hydrochloride is a derivative of Fingolimod, a compound initially derived from a fungal metabolite. Fingolimod is known for its immunomodulatory properties and is primarily used in the treatment of multiple sclerosis. This compound retains many of the beneficial properties of Fingolimod while potentially offering enhanced pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylfingolimod Hydrochloride involves several steps, starting from the precursor Fingolimod. The key steps include:
Methylation: Fingolimod undergoes a methylation reaction to introduce the N-methyl group.
Hydrochloride Formation: The resulting N-Methylfingolimod is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation and subsequent purification processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions: N-Methylfingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylfingolimod N-oxide, while reduction could produce N-Methylfingolimod .
科学研究应用
N-Methylfingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular signaling pathways and immune modulation.
Medicine: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases, cancer, and other conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
作用机制
N-Methylfingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. These receptors are involved in various cellular processes, including immune cell trafficking and vascular integrity. By binding to these receptors, this compound can inhibit the egress of lymphocytes from lymph nodes, thereby reducing inflammation and immune responses .
相似化合物的比较
Fingolimod: The parent compound, known for its immunomodulatory effects.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar therapeutic applications.
Ozanimod: A newer compound in the same class, used for treating multiple sclerosis.
Uniqueness: N-Methylfingolimod Hydrochloride is unique due to its enhanced pharmacological profile compared to Fingolimod. The addition of the N-methyl group may improve its efficacy and reduce potential side effects. This makes it a promising candidate for further research and development .
属性
CAS 编号 |
1404233-80-2 |
|---|---|
分子式 |
C₂₀H₃₆ClNO₂ |
分子量 |
357.96 |
同义词 |
2-(Methylamino)-2-[2-(4-octylphenyl)ethyl]-1,3-Propanediol Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide](/img/structure/B1144612.png)

